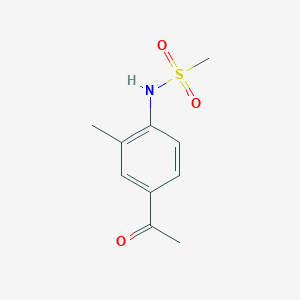
N-(4-Acetyl-2-methylphenyl)methanesulfonamide
Cat. No. B8330506
M. Wt: 227.28 g/mol
InChI Key: WFIPAQURZXTIPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07214824B2
Procedure details


A test tube for microwave was charged with tris(dibenzylidenacetone)dipalladium (0) chloroform adduct (205 mg, 0.20 mmol), 9,9-dimethyl-9H-xanthene-4,5-diyl)bis[diphenylphosphine] (345 mg, 0.60 mmol), 4-acetyl-2-methylphenyl trifluoromethanesulfonate (1.41 g, 5.0 mmol), methanesulfonamide (570 mg, 6.0 mmol), cesium carbonate (1.63 g, 7.0 mmol) and 1,4-dioxane (5 ml). The mixture was subjected to microwave irradiation at 120° C. with stirring for 10 minutes. Then, it was filterd off and the filtrate was concentrated under reduced pressure to furnish the crude residue which was applied to a silica gel chromatography column and eluted with a volume mixture of hexane:ethyl acetate (2/1) to give 390 mg (34% yield) of the title compound as a yellow solid.
[Compound]
Name
tris(dibenzylidenacetone)dipalladium (0) chloroform
Quantity
205 mg
Type
reactant
Reaction Step One

[Compound]
Name
bis[diphenylphosphine]
Quantity
345 mg
Type
reactant
Reaction Step One

Name
4-acetyl-2-methylphenyl trifluoromethanesulfonate
Quantity
1.41 g
Type
reactant
Reaction Step One


Name
cesium carbonate
Quantity
1.63 g
Type
reactant
Reaction Step One



Name
Yield
34%
Identifiers


|
REACTION_CXSMILES
|
FC(F)(F)S(O[C:7]1[CH:12]=[CH:11][C:10]([C:13](=[O:15])[CH3:14])=[CH:9][C:8]=1[CH3:16])(=O)=O.[CH3:19][S:20]([NH2:23])(=[O:22])=[O:21].C(=O)([O-])[O-].[Cs+].[Cs+].O1CCOCC1>C(OCC)(=O)C>[C:13]([C:10]1[CH:11]=[CH:12][C:7]([NH:23][S:20]([CH3:19])(=[O:22])=[O:21])=[C:8]([CH3:16])[CH:9]=1)(=[O:15])[CH3:14] |f:2.3.4|
|
Inputs


Step One
[Compound]
|
Name
|
tris(dibenzylidenacetone)dipalladium (0) chloroform
|
|
Quantity
|
205 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
bis[diphenylphosphine]
|
|
Quantity
|
345 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
4-acetyl-2-methylphenyl trifluoromethanesulfonate
|
|
Quantity
|
1.41 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(S(=O)(=O)OC1=C(C=C(C=C1)C(C)=O)C)(F)F
|
|
Name
|
|
|
Quantity
|
570 mg
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)(=O)N
|
|
Name
|
cesium carbonate
|
|
Quantity
|
1.63 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCOCC1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring for 10 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
irradiation at 120° C.
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to furnish the crude residue which
|
WASH
|
Type
|
WASH
|
|
Details
|
eluted with a volume mixture of hexane
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)C1=CC(=C(C=C1)NS(=O)(=O)C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 390 mg | |
| YIELD: PERCENTYIELD | 34% | |
| YIELD: CALCULATEDPERCENTYIELD | 34.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
